Product packaging for Indium--zirconium (1/3)(Cat. No.:CAS No. 73347-89-4)

Indium--zirconium (1/3)

Cat. No.: B14449507
CAS No.: 73347-89-4
M. Wt: 388.49 g/mol
InChI Key: FLMVQIGQFQUGPF-UHFFFAOYSA-N
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Description

Significance of Indium-Zirconium Interactions in Contemporary Materials Science

The interactions between indium and zirconium give rise to a series of intermetallic compounds, each with distinct characteristics. The In-Zr system is of particular interest because it combines a trivalent B-subgroup element (indium) with a Group IVA element (zirconium). onemine.orgaimehq.org This combination leads to unique electronic and structural properties.

From a mechanical perspective, theoretical calculations have highlighted the exceptional properties of InZr3. It exhibits the strongest resistance to deformation among the In-Zr compounds, as indicated by its high ratio of bulk modulus to shear modulus (B/G). wiley.comresearchgate.net Furthermore, InZr3 possesses the highest bulk modulus (97.112 GPa), shear modulus (51.6 GPa), and Young's modulus (131.509 GPa) in the series, signifying a strong resistance to volume change under pressure and robust atomic bonding. wiley.com The Debye temperature of InZr3 is also the highest among the In-Zr compounds, at 314.9 K, which suggests stronger covalent bonds. wiley.com These properties make In-Zr compounds, and InZr3 in particular, promising candidates for applications requiring high strength and stability.

Historical Trajectories of Indium-Zirconium Compound Investigations

The scientific investigation of the indium-zirconium system has a history rooted in the broader exploration of zirconium-based alloys for nuclear applications. Early work in the mid-20th century focused on understanding the phase diagrams of zirconium with various solute elements to determine the metallic valency of zirconium. onemine.orgaimehq.org Indium was a subject of this research due to the similar atomic sizes of indium and zirconium and their positions in the same row of the periodic table. onemine.orgaimehq.org

One of the foundational studies on the zirconium-rich portion of the In-Zr phase diagram was conducted by Betterton and Noyce in 1958. aimehq.orgosti.gov Their work, part of a larger investigation at Oak Ridge National Laboratory, established key phase relationships in the 0-26 atomic percent indium region. onemine.orgosti.govunt.edu They determined that the addition of indium raises the allotropic transition temperature of zirconium, culminating in a peritectoid reaction at 1003°C. aimehq.orgosti.govunt.edu This behavior was noted to be analogous to the effect of aluminum in zirconium and titanium alloys. aimehq.orgosti.gov

Later investigations continued to refine the understanding of the In-Zr system. In 2010, Saitovitch et al. employed perturbed angular correlation (PAC) spectroscopy to study the nuclear electric quadrupole interaction at indium sites in various Zr-In intermetallic compounds, including β-ZrIn3. osti.gov This research provided valuable data on the electric field gradients and their temperature dependence, offering insights into the local atomic environments and solid-state reactions within the alloys. osti.gov More recent research has utilized computational methods, such as DFT, to systematically investigate the structural, mechanical, electronic, and thermodynamic properties of the full range of In-Zr compounds, including InZr3. wiley.com

Delimitation of Research Scope and Emerging Paradigms in Indium-Zirconium Chemistry

Current research on indium-zirconium compounds is largely focused on theoretical and experimental characterization of their fundamental properties. The scope is primarily confined to understanding phase stability, crystal structure, mechanical behavior, and electronic properties. While there is a significant body of work on the broader In-Zr phase diagram, detailed experimental data for specific compounds like InZr3 remain somewhat limited. wiley.com

A significant paradigm in the study of these materials is the use of first-principles calculations to predict and understand their properties. This computational approach allows researchers to explore materials at the atomic level, providing insights that can guide experimental synthesis and characterization. wiley.com For instance, DFT studies have been instrumental in establishing the mechanical stability and superior deformation resistance of InZr3 compared to other In-Zr intermetallics. wiley.comresearchgate.net

Emerging research directions appear to be heading towards the application of these materials in catalysis. For example, the InZr3(110) surface has been studied using DFT for its potential role in the hydrogenation of CO2 to methanol (B129727). kisti.re.krmdpi.com This suggests a shift from purely metallurgical and structural investigations towards exploring the functional properties of these intermetallic compounds in chemical transformations. The interaction between indium oxide and zirconia has also been shown to be beneficial for CO2 hydrogenation, pointing to the potential of mixed indium-zirconium systems in catalysis. acs.org

Interactive Data Table: Crystallographic and Mechanical Properties of InZr3

PropertyValueReference
Crystal StructureCubic dokumen.pub
Space GroupPm-3m theses.fr
Pearson SymbolcP4 theses.fr
Lattice Parameter (a)0.445(6) nm theses.fr
Bulk Modulus (B)97.112 GPa wiley.com
Shear Modulus (G)51.6 GPa wiley.com
Young's Modulus (E)131.509 GPa wiley.com
B/G Ratio1.88 wiley.com
Debye Temperature (ΘD)314.9 K wiley.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula InZr3 B14449507 Indium--zirconium (1/3) CAS No. 73347-89-4

Properties

CAS No.

73347-89-4

Molecular Formula

InZr3

Molecular Weight

388.49 g/mol

InChI

InChI=1S/In.3Zr

InChI Key

FLMVQIGQFQUGPF-UHFFFAOYSA-N

Canonical SMILES

[Zr].[Zr].[Zr].[In]

Origin of Product

United States

Theoretical Frameworks and Computational Methodologies for Indium Zirconium Systems

First-Principles Calculations and Density Functional Theory (DFT) in Indium-Zirconium Structure Elucidation

First-principles calculations, grounded in density functional theory (DFT), serve as a powerful and reliable tool for investigating the ground-state properties of materials, including their structure, elastic properties, and phase stability. wiley.com In the context of the indium-zirconium (In-Zr) system, these computational methods have been employed to explore the structural characteristics of various In-Zr intermetallic compounds. wiley.comtheses.fr

Systematic investigations using DFT have been performed to analyze the structural properties of several In-Zr compounds. wiley.com The calculations involve using established codes like the Cambridge Sequential Total Energy Package (CASTEP). wiley.com Within this framework, the interactions between ions and electrons are typically described using ultrasoft pseudopotentials, while the exchange-correlation functional is handled by approximations such as the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional. wiley.com The electronic configurations considered in these calculations are typically In 4d¹⁰ 5s² 5p¹ and Zr 4s² 4p⁶ 4d² 5s². wiley.com

The calculated lattice parameters for various In-Zr intermetallic compounds have shown good agreement with available experimental data. wiley.com This consistency between theoretical predictions and experimental findings validates the accuracy of the computational approach for elucidating the atomic arrangements within these materials. For instance, detailed studies have examined the crystal structures of compounds such as InZr₃, InZr₂, InZr, and In₃Zr. wiley.comtheses.fr

The structural stability of these compounds is a key aspect explored through DFT. The calculated formation enthalpies for In-Zr compounds have been found to be negative, indicating their thermodynamic stability at 0 K and 0 GPa. wiley.com This suggests that these intermetallic phases can form spontaneously from their constituent elements. wiley.com

Electronic Structure Determination and Band Theory Analysis in Indium-Zirconium Compounds

The electronic properties of indium-zirconium (In-Zr) compounds are critical to understanding their physical behavior, and these are extensively studied using first-principles calculations based on density functional theory (DFT). wiley.com Analysis of the electronic band structures and the density of states (DOS) provides a detailed picture of the electronic configurations that govern the properties of these materials. wiley.comspiedigitallibrary.org

Calculations of the electronic band structures for various In-Zr intermetallic compounds consistently show that these materials possess metallic characteristics. wiley.com This is evidenced by the fact that electronic bands cross the Fermi level (E_F), indicating the presence of conduction electrons and thus, electrical conductivity. wiley.com The positive density of states at the Fermi level further confirms the conductive nature of these In-Zr intermetallics. wiley.com

A key feature revealed by the DOS analysis is the hybridization between the electronic states of indium and zirconium. wiley.com Specifically, there is a strong hybridization between the In-p and Zr-d states near the Fermi level. wiley.com This indicates that the atomic bonds between indium and zirconium are primarily formed along the p-d directions in this energy region. wiley.com This hybridization plays a crucial role in the stability and mechanical properties of the compounds. wiley.com

For instance, the DOS profile of InZr₃ exhibits a distinct pseudogap, which is an indicator of strong hybridization leading to a separation of bonding and antibonding states. wiley.com This particular electronic feature is correlated with the observed high resistance to deformation in InZr₃. wiley.com The valence electrons near the Fermi level are mainly derived from the In-p and Zr-d states across different In-Zr compounds. wiley.com

In the broader context of indium-containing oxides, the electronic structure is also a subject of intense study. For In₂O₃, the valence band is primarily derived from O 2p states, with significant hybridization with In 5s, 5p, and 4d states. researchgate.net The electronic transitions from oxygen 2p-states to indium 5s and 5p-states in the conduction band are responsible for the material's optical absorption properties. spiedigitallibrary.org While these studies are on the oxide, they provide valuable context for understanding the electronic interactions involving indium in different chemical environments.

Table 1: Calculated Electronic Properties of In-Zr Compounds

CompoundMetallic NatureKey Hybridizing StatesNotable Features in DOS
InZr₃ YesIn-p, Zr-dObvious pseudogap
Other In-Zr Compounds YesIn-p, Zr-dStrong hybridization near E_F

This table is generated based on findings from first-principles calculations. wiley.com

Phase Stability Investigations and Thermodynamic Modeling of Indium-Zirconium Intermetallic and Oxide Phases

The investigation of phase stability and thermodynamic properties is crucial for understanding the formation and behavior of indium-zirconium (In-Zr) compounds under various conditions. Both experimental and computational approaches are utilized to map out the In-Zr phase diagram and determine the thermodynamic viability of different intermetallic and oxide phases. wiley.comtheses.fracs.org

First-principles calculations based on Density Functional Theory (DFT) are a primary tool for assessing the thermodynamic stability of In-Zr intermetallics at the atomic level. wiley.com A key thermodynamic quantity calculated is the formation enthalpy (ΔH_f). A negative formation enthalpy signifies that the formation of a compound from its constituent elements is an exothermic process, indicating that the compound is thermodynamically stable at 0 Kelvin. wiley.com Studies have consistently shown that In-Zr intermetallic compounds such as InZr₃, InZr₂, InZr, and In₃Zr all possess negative formation enthalpies, confirming their stability. wiley.com Among these, calculations suggest that InZr is the most stable. wiley.com

Experimental techniques provide essential data to validate and refine these computational models. theses.fr High-temperature direct synthesis calorimetry has been used to measure the standard enthalpies of formation for some transition metal-indium compounds, providing valuable thermochemical data for the In-Zr binary system. wiley.comtheses.fr Techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) are employed to identify the phases present in In-Zr alloys annealed at different temperatures. theses.fr Furthermore, differential thermal analysis (DTA) has been used to determine the decomposition temperatures of existing compounds in the In-Zr system for the first time. theses.fr

In the context of In-Zr oxide systems, studies have explored the phase stability of mixed In-Zr oxides. For example, it has been observed that even a small amount of indium (1 mol%) can stabilize the metastable tetragonal phase of zirconia (ZrO₂). acs.orgresearchgate.net The interaction between In₂O₃ and monoclinic ZrO₂ (m-ZrO₂) can lead to the formation of a solid solution (m-ZrO₂:In), which prevents the over-reduction of indium species and stabilizes active sites for catalytic reactions. mdpi.com The phase composition and stability of these oxide systems are critical for their application in catalysis. acs.orgmdpi.com

The CALPHAD (Calculation of Phase Diagrams) method is a powerful approach for thermodynamic modeling of multicomponent systems. The experimental data on phase equilibria and thermodynamic properties, such as those obtained from DTA and calorimetry, serve as crucial input for developing reliable thermodynamic databases for the In-Zr system. theses.fr

Table 2: Calculated Formation Enthalpies of In-Zr Intermetallic Compounds

CompoundCalculated Formation Enthalpy (eV/atom)
InZr₃ -0.34
InZr₂ -0.42
InZr -0.51
In₂Zr -0.49
α-In₃Zr -0.41

Data sourced from first-principles calculations. wiley.com The negative values indicate thermodynamic stability.

Atomistic Simulations of Indium-Zirconium Material Behavior at the Nanoscale

Atomistic simulations, particularly molecular dynamics (MD), are powerful computational tools for understanding the dynamic behavior of materials at the nanoscale. arxiv.orgmdpi.com These simulations model the interactions between individual atoms to predict material properties and responses to various stimuli over time. arxiv.org

While specific MD simulations focusing exclusively on the In-Zr binary system are not extensively detailed in the provided search results, the methodologies are well-established for metallic systems. For instance, the embedded-atom method (EAM) is a widely used potential for describing atomic interactions in metals and alloys. mdpi.com An EAM potential has been developed for zirconium, which is part of a larger database that could potentially be extended to model In-Zr interactions. openkim.org Such potentials are crucial for simulating phenomena like deformation, penetration, and phase transitions at the atomic level. mdpi.com

The general approach for atomistic simulations involves defining an initial configuration of atoms in a simulation box, often representing a crystal structure. mdpi.com The forces between atoms are calculated based on an interatomic potential, and the equations of motion are integrated over time to track the trajectory of each atom. arxiv.org This allows for the observation of complex nanoscale phenomena that are difficult to probe experimentally.

In related systems, MD simulations have been used to study the nanoscale friction behavior of graphene on gold substrates and the behavior of bimetallic core/shell nanoparticles. openkim.org These studies highlight the capability of atomistic simulations to provide insights into mechanical and interfacial properties at the nanoscale.

For the In-Zr system, atomistic simulations could be applied to investigate:

Deformation mechanisms: How do dislocations and other defects nucleate and propagate under stress in In-Zr intermetallics?

Nanoparticle behavior: What are the structural and thermal properties of In-Zr nanoparticles?

Interface dynamics: How do atoms behave at the interface between different In-Zr phases or between an In-Zr alloy and a substrate?

The development and validation of accurate interatomic potentials for the In-Zr system are critical next steps to enable detailed atomistic simulations of its nanoscale behavior. These simulations would complement experimental studies and first-principles calculations to provide a more complete understanding of In-Zr materials. arxiv.org

Modeling of Interfacial Phenomena and Heterogeneous Interactions in Indium-Zirconium Systems

In In-Zr oxide systems, the interface between indium oxide (In₂O₃) and zirconia (ZrO₂) has been a major focus of research. acs.orgresearchgate.netacs.org Studies have shown that both monoclinic and tetragonal phases of ZrO₂ permit the epitaxial growth of In₂O₃. acs.orgresearchgate.net However, a more significant lattice mismatch between In₂O₃ and monoclinic ZrO₂ leads to a lower dispersion of the indium oxide, which is observed as subnanometric islands on the zirconia carrier. acs.org This mismatch also induces more pronounced tensile forces, which are believed to trigger the formation of a surplus of oxygen vacancies, a key factor in enhancing catalytic activity. acs.org

DFT calculations have been employed to investigate the synergistic effects of metal-support interactions and interfacial oxygen vacancies. mdpi.com It has been found that these interfacial oxygen vacancies are beneficial for enhancing CO₂ adsorption and facilitating charge transfer between the different species, which in turn promotes catalytic reactions. mdpi.com For instance, the interaction where zirconium centers attract oxygen atoms from In₂O₃ can activate the In-O bond at the In₂O₃-m-ZrO₂ interface, leading to the generation of oxygen vacancies. mdpi.com

Furthermore, the interaction between In₂O₃ nanoparticles and monoclinic ZrO₂ can lead to the atomic dispersion of indium ions into the m-ZrO₂ lattice, forming a solid solution. mdpi.com This stabilizes the active In-oxygen vacancy-Zr sites, which have been identified as being more stable towards reduction than the corresponding sites in pure In₂O₃, resulting in superior catalytic activity and stability. mdpi.com

In the context of intermetallic compounds, first-principles calculations have highlighted the importance of hybridization between In-p and Zr-d states near the Fermi level. wiley.com This electronic interaction at the atomic level is a fundamental aspect of the interfacial phenomena within the bulk material, governing the bonding and stability of the compound. wiley.com

The direct visualization of these systems under reaction conditions using techniques like in-situ scanning transmission electron microscopy, complemented by theoretical modeling, is helping to unravel the dynamic restructuring at the nanoscale. wiley.com This combination of advanced experimental and computational methods is essential for designing more efficient and stable catalysts based on In-Zr systems. wiley.com

Synthesis and Fabrication Routes for Indium Zirconium Chemical Compounds

Solution-Based Synthesis Approaches for Indium-Zirconium Thin Films and Nanostructured Materials

Solution-based methods offer a versatile and cost-effective route for producing indium-zirconium oxide thin films and nanostructures with tunable properties. These techniques allow for precise control over stoichiometry and homogeneity at the molecular level.

A common approach involves the use of precursor solutions containing salts of indium and zirconium. For instance, zirconium-doped indium oxide (InxZryO) thin films can be prepared by dissolving indium nitrate (B79036) [In(NO3)3] and zirconium nitrate pentahydrate [Zr(NO3)4·5H2O] in a solvent like 2-methoxyethanol. mdpi.com The ratio of zirconium to indium in the solution is adjusted to achieve the desired doping concentration (e.g., 0 at.%, 5 at.%, 10 at.%, 15 at.%). mdpi.com After stirring and aging, the precursor solution is applied to a substrate, often via spin-coating, to form a uniform film. mdpi.commdpi.com Subsequent annealing at elevated temperatures (e.g., 400 °C) is crucial for the decomposition of precursors and the crystallization of the metal oxide film. mdpi.comresearchgate.net This process has been shown to improve the crystallinity and relative density of the films. mdpi.com

Research indicates that zirconium doping can inhibit the formation of oxygen vacancies and reduce surface defects due to zirconium's strong affinity for oxygen. mdpi.com The properties of the resulting films are highly dependent on the Zr doping concentration and the post-annealing temperature. mdpi.comresearchgate.net For example, InxZryO thin films with 10 at.% Zr doping, annealed at 400 °C, have demonstrated high transparency, with an average transmittance above 90% in the visible range, making them suitable for applications like thin-film transistors (TFTs). researchgate.net Other solvents, such as ethylene (B1197577) glycol monomethyl ether, have also been used in the preparation of multi-metal oxide films containing zirconium. mdpi.com

The table below summarizes typical parameters used in the solution-based synthesis of zirconium-doped indium oxide thin films.

ParameterDescriptionExample Values/RangesReference
Indium PrecursorSource of indium in the solutionIndium nitrate [In(NO3)3] mdpi.com
Zirconium PrecursorSource of zirconium for dopingZirconium nitrate pentahydrate [Zr(NO3)4·5H2O] mdpi.com
SolventMedium for dissolving precursors2-methoxyethanol mdpi.com
Doping Concentration (Zr:In)Atomic percentage of zirconium relative to indium0 at.%, 5 at.%, 10 at.%, 15 at.% mdpi.com
Deposition TechniqueMethod to apply solution to substrateSpin-coating mdpi.com
Annealing TemperatureTemperature for thermal treatment post-deposition400 °C - 600 °C researchgate.net

Solid-State Reaction and High-Temperature Synthesis of Indium-Zirconium Intermetallic Compounds

Solid-state reaction, or ceramic method, is a conventional technique for synthesizing polycrystalline solids, including intermetallic compounds and mixed oxides of indium and zirconium. This method typically involves intimately mixing powdered precursors and heating them at high temperatures for extended periods to allow for diffusion and reaction in the solid state.

For the synthesis of indium-containing zirconolite (CaZrTi2O7), a conventional mixed-oxide route is employed. nih.gov Precursor materials such as In2O3, CaO, ZrO2, and TiO2 are mixed, often through planetary milling, to ensure homogeneity. nih.gov The mixture is then pelletized and subjected to high-temperature sintering, for example at 1350 °C for 20 hours, to form the desired solid solution. nih.gov X-ray absorption spectroscopy analysis has confirmed that in such structures, indium is uniformly present in the In3+ oxidation state. nih.gov

Mechanical alloying is another solid-state technique used to synthesize intermetallic compounds. mdpi.commdpi.com This high-energy ball milling process involves repeated welding, fracturing, and re-welding of powder particles, leading to the formation of alloyed phases at the atomic level. mdpi.com This method can produce nanocrystalline or even amorphous materials. mdpi.com For example, intermetallic compounds like AlTi3 and Fe2Ti have been produced through mechanosynthesis followed by sintering. researchgate.net While not specific to the In-Zr system, the principles are applicable for forming In-Zr intermetallics.

High-temperature synthesis can also be achieved through methods like pulse electric current sintering (PECS) combined with self-propagating high-temperature synthesis (SHS). researchgate.net This technique has been used to form Si-Ti-Zr system intermetallic compounds directly from raw powders of the constituent elements. researchgate.net The process utilizes a pulsed current to rapidly heat the material, which can initiate a self-sustaining exothermic reaction to form the final compound. researchgate.net

Synthesis MethodPrecursorsKey Process ParametersResulting Compound TypeReference
Conventional Solid-State SinteringMetal oxides (e.g., In2O3, ZrO2, CaTiO3, TiO2)High Temperature (e.g., 1350 °C), Long Duration (e.g., 20 h)Zirconolite solid solution nih.gov
Mechanical AlloyingElemental powdersHigh-energy ball millingIntermetallic compounds mdpi.com
Pulse Electric Current Sintering (PECS) with SHSElemental powdersPulsed electric current, High pressureIntermetallic compounds researchgate.net

Controlled Precipitation and Impregnation Methods for Indium-Zirconium Oxide Catalysts

For catalytic applications, the synthesis of indium oxide supported on a zirconia (ZrO2) carrier is of significant interest. Controlled precipitation and impregnation methods are key to preparing these catalysts, as they influence the dispersion of the active species and the interaction between the indium oxide and the zirconia support.

Controlled Co-precipitation involves dissolving salts of the active metal and the support material (e.g., indium nitrate and a zirconium salt) in a solvent. acs.org A precipitating agent is then added to cause the simultaneous precipitation of the hydroxides or carbonates of both metals. mdpi.com Subsequent filtration, drying, and calcination at high temperatures convert the precursors into a mixed oxide. mdpi.com Generating mixed In–Zr oxides by coprecipitation has been explored, although studies suggest that for CO2 hydrogenation to methanol (B129727), this does not necessarily improve performance compared to impregnation methods, indicating that interfacial phenomena are critical. acs.org

Incipient Wetness Impregnation (IWI) is a widely used technique to deposit a controlled amount of an active metal precursor onto a pre-formed support material. shokubai.org In this method, a solution containing an indium salt, such as In(NO3)3, is added to a zirconia powder support. shokubai.org The volume of the solution is equal to or slightly less than the pore volume of the support, ensuring the solution is drawn into the pores by capillary action. shokubai.org The material is then dried and calcined to decompose the precursor and disperse indium oxide particles on the zirconia surface. shokubai.orgkaust.edu.sa The choice of zirconia's crystalline phase (monoclinic or tetragonal) as the support has been shown to be crucial, with monoclinic zirconia significantly boosting the catalytic activity of indium oxide for CO2 hydrogenation to methanol. acs.orgresearchgate.net

The table below outlines key features of these catalyst preparation methods.

MethodDescriptionAdvantagesKey Research FindingReference
Co-precipitationSimultaneous precipitation of indium and zirconium precursors from a solution.Can produce homogeneous mixed oxides.Does not necessarily improve performance for methanol synthesis compared to impregnation. acs.org
Incipient Wetness Impregnation (IWI)Loading a porous zirconia support with a solution of an indium precursor.Good control over metal loading; preserves support structure.Monoclinic zirconia support substantially boosts catalytic activity of indium oxide. acs.orgresearchgate.net

Additive Manufacturing and Advanced Fabrication Techniques for Indium-Zirconium Composite Architectures

Additive manufacturing (AM), or 3D printing, offers novel pathways for creating complex, custom-designed indium-zirconium composite architectures, particularly for structured catalysts. acs.org AM techniques allow for precise control over the geometry, porosity, and catalyst immobilization, which can enhance performance in processes requiring low pressure drops and efficient heat management. acs.org

One AM technique used for In2O3/ZrO2 catalysts is robocasting or direct ink writing. acs.org This extrusion-based method involves preparing a viscous slurry or ink containing zirconia powder. acs.org This slurry is then extruded through a fine nozzle layer-by-layer to build a three-dimensional structure, such as a monolith with a specific lattice geometry (e.g., body-centered cubic or face-centered cubic). acs.org The printed structure is then dried and sintered at high temperatures to achieve mechanical strength. acs.org The active indium oxide component can be incorporated either into the initial slurry or added in a post-printing step via impregnation. researchgate.net

Another relevant AM technology is Laser Engineered Net Shaping (LENS™) , a powder-based technique used for processing metals and ceramics. msu.edumdpi.com In this process, a high-power laser is used to melt and fuse powdered material that is simultaneously deposited, allowing for the fabrication of near-net-shape components directly from a CAD model. msu.edumdpi.com This technique has been successfully used to process zirconium metal and could be adapted for creating In-Zr intermetallic or composite parts. msu.edumdpi.com

These advanced fabrication methods are still emerging but hold promise for creating highly engineered catalytic systems and structural components with optimized performance characteristics. acs.orgnih.gov

Strategies for Controlled Compositional Ratios and Stoichiometry in Indium-Zirconium Systems

Achieving precise control over compositional ratios and stoichiometry is fundamental to tailoring the properties of indium-zirconium materials. The strategy employed depends heavily on the synthesis method.

In solution-based approaches , stoichiometry is primarily controlled by the molar ratios of the precursors dissolved in the initial solution. mdpi.commdpi.com For example, when preparing zirconium-doped indium oxide thin films, the atomic percentage of zirconium is precisely set by the amount of zirconium nitrate added relative to the indium nitrate. mdpi.com This provides a straightforward and accurate method for controlling the composition of the final oxide film.

For solid-state reactions , control of stoichiometry relies on the precise weighing and homogeneous mixing of the precursor powders. nih.gov The final phase assemblage is dictated by the initial ratios of the reactants and the thermodynamic stability of the possible phases at the reaction temperature. nih.gov For instance, in the synthesis of Ca1-xZr1-xIn2xTi2O7, the value of 'x' is determined by the starting quantities of the oxide precursors. nih.gov

In catalytic systems prepared by impregnation , the loading of indium on the zirconia support is controlled by the concentration of the indium precursor in the impregnating solution and the pore volume of the support. shokubai.org Varying the indium loading has been shown to have a dramatic effect on selectivity in CO2 hydrogenation, allowing the reaction to be tuned towards either methanol or carbon monoxide. researchgate.net

Furthermore, post-synthesis treatments can also alter stoichiometry. For example, annealing conditions, such as temperature, time, and atmosphere, can lead to the selective desorption or diffusion of elements, thereby changing the surface or bulk composition. krasheninnikov.de The reduction of zirconia in a hydrogen atmosphere can create a non-stoichiometric oxide (ZrO2-x) by forming oxygen vacancies, with the number of vacancies dependent on temperature and treatment time. researchgate.net

Advanced Characterization Techniques for Indium Zirconium Chemical Systems

Spectroscopic Analysis of Electronic States and Surface Chemistry in Indium-Zirconium Compounds

Spectroscopic methods are indispensable for elucidating the electronic states and surface chemistry of indium-zirconium compounds. Techniques such as X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Spectroscopy (XAS), and Infrared (IR) Spectroscopy provide detailed insights into elemental composition, oxidation states, and the nature of chemical bonds.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. In the study of indium-zirconium oxides, XPS is crucial for quantifying the surface concentration of indium and zirconium and identifying their respective oxidation states. acs.orgmdpi.com For instance, in zirconium-doped indium oxide (InxZryO) thin films, XPS analysis confirms the presence of In, Zr, and O, and can be used to detect any residual impurities. mdpi.com The binding energies of the core level electrons, such as In 3d, Zr 3d, and O 1s, provide information about the chemical environment. mdpi.comaip.org For example, the O 1s peak can be deconvoluted into sub-peaks corresponding to metal-oxygen bonds and oxygen vacancies, which are critical for catalytic applications. mdpi.com Studies on TiN/ZrO2/InGaAs stacks have utilized angle-resolved XPS (ARXPS) to track the diffusion of indium and gallium through the zirconia layer upon annealing, highlighting the technique's ability to probe subtle changes in composition and chemical states at interfaces. aip.org The analysis of In 3d5/2 spectra can distinguish between metallic indium and its oxidized forms, with In-O bonds appearing at higher binding energies relative to the bulk metal peak. aip.org

X-ray Absorption Spectroscopy (XAS) provides information about the local atomic structure and electronic states of a specific element within a material. It is particularly valuable for amorphous materials or for identifying the coordination environment of dopant atoms. Operando XAS studies have been instrumental in understanding the dynamic changes in indium-zirconium catalysts under reaction conditions. wiley.comacs.orgresearchgate.net For example, in the hydrogenation of CO2 to methanol (B129727) over In2O3/m-ZrO2 catalysts, operando XAS revealed that the active phase consists of atomically dispersed indium sites with an average oxidation state of +2.3 within the monoclinic zirconia lattice. acs.orgresearchgate.net This technique can track the reduction of In3+ and the formation of alloys, such as InPdx, in promoted catalyst systems. wiley.com Extended X-ray Absorption Fine Structure (EXAFS) analysis, a component of XAS, can determine bond distances and coordination numbers, providing insights into the formation of solid solutions and the interaction between indium and the zirconia support. wiley.com

Infrared (IR) Spectroscopy probes the vibrational modes of molecules and is used to identify functional groups and study adsorption processes on catalyst surfaces. In the context of indium-zirconium systems, in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is employed to monitor the adsorption and reaction of molecules like CO2 and H2. acs.orgethz.ch This allows for the identification of surface species such as carbonates and formates, which are key intermediates in methanol synthesis. ethz.chmdpi.com IR spectroscopy has also been used to characterize the formation of indium hydride (In-H) species on the surface of redox-treated indium-zirconium catalysts, which are crucial for hydrogen activation. ethz.chmdpi.com The position and intensity of IR bands provide information about the nature of the active sites and the reaction mechanism. ethz.ch

Diffraction-Based Structural Elucidation of Indium-Zirconium Phases

Diffraction techniques are fundamental for determining the crystalline structure and phase composition of materials. X-ray Diffraction (XRD) and its high-resolution variant are extensively used to characterize indium-zirconium systems.

X-ray Diffraction (XRD) is a powerful tool for identifying crystalline phases, determining lattice parameters, and estimating crystallite size. In the study of indium-zirconium oxides, XRD is used to identify the crystal structures of the constituent oxides, such as the cubic bixbyite structure of In₂O₃ and the monoclinic or tetragonal phases of ZrO₂. acs.orgmrforum.com The presence of even small amounts of indium (e.g., 1 mol%) can stabilize the metastable tetragonal phase of zirconia, which can be readily detected by XRD. acs.orgresearchgate.net This points to the at least partial incorporation of indium into the ZrO₂ lattice. acs.org In studies of zirconium-doped indium oxide thin films, XRD patterns show diffraction peaks corresponding to the In₂O₃ structure, and shifts in these peaks can indicate the substitution of In³⁺ by Zr⁴⁺. mdpi.com The broadening of diffraction peaks can be used to calculate the average crystallite size using the Scherrer equation.

High-Resolution X-ray Diffraction (HR-XRD) provides more detailed structural information, including precise lattice parameters, strain analysis, and the detection of subtle phase transformations. HR-XRD has been employed in the study of solution-processed indium oxide thin films with boron-doped peroxo-zirconium oxide dielectrics to intensively study the film formation. nih.gov Synchrotron-based XRD offers high flux and resolution, enabling in-situ studies of structural changes under reaction conditions. researchgate.net For instance, in-situ XRD can monitor the phase stability of different indium oxide polymorphs during CO₂ hydrogenation. researchgate.net

Microscopic and Morphological Investigations of Indium-Zirconium Materials

Microscopy techniques provide direct visualization of the morphology, particle size, and atomic arrangement of materials, which are critical for understanding their synthesis-structure-performance relationships.

High-Resolution Transmission Electron Microscopy (HR-TEM) allows for imaging at the atomic scale, revealing crystal lattice fringes and identifying the structure of nanoparticles and interfaces. In studies of indium-zirconium catalysts, HR-TEM has been used to visualize the dispersion of In₂O₃ nanoparticles on the zirconia support. ethz.ch The absence of distinguishable In₂O₃ nanoparticles in some preparations confirms the formation of a solid solution. ethz.ch HR-TEM is also used to assess the physical thickness of thin films, such as a 2.5 nm ZrO₂ layer in a TiN/ZrO₂/InGaAs stack. aip.org

Scanning Electron Microscopy (SEM) provides information about the surface morphology and microstructure of materials over a larger area than TEM. SEM images of zirconium-doped indium oxide powders have shown agglomerated particles in the micrometer domain. mrforum.com In combination with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can provide elemental maps showing the distribution of indium and zirconium. ccspublishing.org.cnacs.org This is particularly useful for assessing the homogeneity of mixed oxide catalysts. acs.orgacs.org

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide a 3D profile of a material's surface at the nanoscale. AFM has been used to investigate the surface morphology of zirconium-doped indium oxide thin films, revealing relatively smooth surfaces without cracks. mdpi.com The root mean square (Sq) roughness can be quantified from AFM images, providing a measure of the surface smoothness. mdpi.com AFM is also a valuable tool for characterizing the surface topography of materials for biomedical applications, like dental implants, where surface roughness can influence bacterial adhesion. nih.gov

Scanning Transmission Electron Microscopy (STEM) , particularly in High-Angle Annular Dark-Field (HAADF) mode, offers Z-contrast imaging, which is highly sensitive to variations in atomic number. This makes it ideal for visualizing the distribution of heavier elements like indium on a lighter support like zirconia. acs.orgwiley.com STEM coupled with EDS provides elemental mapping at high resolution, confirming the dispersion of indium species and identifying any sintering or aggregation after catalytic reactions. wiley.comethz.ch

Thermal Analysis and Gravimetric Studies of Indium-Zirconium Transformations

Thermal analysis techniques are essential for studying the thermal stability, phase transitions, and decomposition behavior of indium-zirconium compounds.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to monitor the decomposition of precursor materials during the synthesis of indium-zirconium oxides. acs.orgscribd.com For example, TGA can track the conversion of precipitated hydroxides to their corresponding oxides upon calcination. acs.org In the study of zirconium carbide, TGA coupled with Differential Scanning Calorimetry (DSC) was used to investigate thermally induced oxidation. osti.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC curves can identify endothermic and exothermic processes, such as phase transitions, crystallization, and chemical reactions. mdpi.com In the analysis of InxZryO precursor solutions, DSC revealed an endothermic peak related to solvent boiling and exothermic peaks attributed to the formation of metal-oxygen bonds and the crystallization of In₂O₃. mdpi.com

In-Situ and Operando Characterization for Dynamic Process Monitoring in Indium-Zirconium Systems

Studying materials under real working conditions is crucial for understanding their dynamic behavior and correlating it with their performance. In-situ and operando techniques allow for the characterization of materials during a chemical reaction or physical process.

In the context of indium-zirconium catalysts for CO₂ hydrogenation, operando spectroscopy has provided profound insights into their structural evolution. wiley.comOperando X-ray Absorption Spectroscopy (XAS) has been particularly powerful in identifying the active state of the catalyst. acs.orgresearchgate.net It has shown that under reaction conditions, In₂O₃ supported on monoclinic ZrO₂ forms a solid solution where indium sites are atomically dispersed with a reduced oxidation state, which is crucial for catalytic activity. acs.orgresearchgate.netmdpi.com This technique can also follow the dynamic restructuring of the catalyst, such as the formation of InPdₓ alloys in promoted systems. wiley.com

In-situ Transmission Electron Microscopy (TEM) allows for the direct observation of morphological and structural changes of catalysts at the nanoscale under reactive gas environments and elevated temperatures. wiley.com In-situ TEM studies have revealed the dynamic behavior of supported InOₓ species, including restructuring and sintering, which is dependent on the support material. wiley.com

In-situ Infrared Spectroscopy is used to monitor the evolution of surface species during a reaction, providing mechanistic information. ethz.ch For instance, the formation and reaction of indium hydrides and carbonate species on the catalyst surface can be tracked in real-time. ethz.chmdpi.com

These advanced in-situ and operando methods are vital for bridging the gap between the static characterization of materials and their dynamic behavior under realistic operating conditions, leading to a deeper understanding and rational design of improved indium-zirconium systems.

Catalytic Research on Indium Zirconium Chemical Systems

Indium-Zirconium Oxide Catalysts for Carbon Dioxide Hydrogenation to Methanol (B129727)

Indium-zirconium oxide systems have emerged as promising catalysts for the direct hydrogenation of carbon dioxide (CO2) to methanol, a process of significant interest for CO2 utilization and the production of a valuable chemical and fuel. mdpi.com Research has demonstrated that the combination of indium oxide (In2O3) and zirconium oxide (ZrO2) can lead to enhanced catalytic activity and selectivity compared to the individual components. mdpi.commdpi.com

The interaction between In2O3 and ZrO2 is crucial for the catalytic performance. mdpi.com Supporting In2O3 on monoclinic zirconia (m-ZrO2), in particular, has been shown to significantly boost the activity for methanol synthesis. acs.orgacs.org This enhancement is attributed to several factors, including improved dispersion of the indium oxide phase and the creation of a strong electronic interaction between the two oxides. mdpi.comresearchgate.net This interaction can lead to the formation of a solid solution, which stabilizes the active sites and prevents the over-reduction of indium species. mdpi.comacs.org

The catalytic performance is also influenced by the synthesis method. Co-precipitation and impregnation are common methods used to prepare these catalysts, with the deposition method being essential to unlock the beneficial role of monoclinic zirconia. mdpi.comacs.org The resulting catalysts often exhibit a high selectivity towards methanol, with some studies reporting selectivity as high as 84.6%. mdpi.comresearchgate.net

The space-time yield (STY) of methanol is a key metric for evaluating catalyst performance. For In2O3-ZrO2 catalysts, the STY can vary depending on the composition and reaction conditions. For instance, a coprecipitated catalyst with 50 mol% indium reached a maximum STY of 0.27 gMeOH gcat−1 h−1 at 553 K and 5 MPa. acs.org In another study, a Au/In2O3-ZrO2 catalyst achieved a methanol STY of 0.59 gMeOH h−1 gcat−1 at 573 K and 5 MPa. mdpi.com

Table 1: Catalytic Performance of Various Indium-Zirconium Oxide Catalysts for CO2 Hydrogenation to Methanol

Catalyst Preparation Method Temperature (K) Pressure (MPa) CO2 Conversion (%) Methanol Selectivity (%) Methanol STY (gMeOH gcat⁻¹ h⁻¹) Reference
50In2O3-50ZrO2 Coprecipitation 553 5 - ~85 0.27 acs.org
Au/In2O3-ZrO2 Coprecipitation 573 5 14.8 70.1 0.59 mdpi.com
In2O3/m-ZrO2 Impregnation - - 12.1 84.6 - researchgate.net
In40Zr60 Gel-oxalate coprecipitation 573 2.5 - - 0.168 (gCH3OH⋅gIn2O3⁻¹⋅h⁻¹) polito.it

Elucidation of Oxygen Vacancy and Defect Site Contributions in Indium-Zirconium Catalysis

Oxygen vacancies and other defect sites on the surface of indium-zirconium oxide catalysts play a pivotal role in the hydrogenation of CO2 to methanol. wiley.com These sites are considered crucial for the adsorption and activation of CO2 molecules, a key step in the catalytic cycle. mdpi.commdpi.com

The presence of zirconia in the catalyst system is believed to promote the formation of oxygen vacancies in the indium oxide. mdpi.comacs.org This is attributed to the ability of reduced zirconium centers to attract oxygen atoms from the active indium phase, thereby creating vacancies. mdpi.com The interaction between In2O3 and monoclinic ZrO2 is particularly effective in generating a surplus of oxygen vacancies. acs.orgresearchgate.net

The concentration and nature of these oxygen vacancies can be influenced by the catalyst preparation method and pretreatments. wiley.com For example, the formation of an m-ZrO2:In solid solution through reduction in hydrogen can create stable In-oxygen vacancy-Zr sites that are highly active and resistant to over-reduction. mdpi.com The integration of quantum size effects and strong interfacial confinement between In2O3 and ZrO2 can lead to the formation of stable, large-size oxygen vacancy clusters, which have shown to significantly boost the intrinsic activity for methanol production. wiley.com

Techniques such as H2-Temperature Programmed Reduction (H2-TPR) and Electron Paramagnetic Resonance (EPR) spectroscopy are used to characterize and quantify these oxygen vacancies. mdpi.combohrium.com Studies have shown a direct correlation between the density of oxygen vacancies and the catalytic activity of the system. bohrium.com The synergistic interplay between oxygen vacancies and surface hydroxyl species is also crucial, as these ensembles effectively promote CO2 activation. rsc.org

Interfacial Synergy and Active Site Identification in Indium-Zirconium Catalytic Systems

The enhanced catalytic performance of indium-zirconium oxide systems is largely attributed to the synergistic effects occurring at the interface between the indium oxide and zirconium oxide phases. bohrium.comacs.org This synergy is crucial for the activation of both CO2 and H2, the reactants in methanol synthesis. acs.org

The interface provides unique active sites that are not present in the individual oxide components. It is proposed that the synergistic effect between adjacent indium and zirconia sites is indispensable for the entire catalytic cycle. researchgate.netacs.org Specifically, the formation of formate (B1220265) (*HCOO) species, a key intermediate, is believed to occur at the indium-zirconia interfaces. acs.org

The structure of the active sites can be complex and dynamic. For instance, in Pd-promoted In2O3/ZrO2 catalysts, the interface between InOx clusters and Pd/InPdx nanoparticles are identified as the active sites for CO2 hydrogenation to methanol. wiley.com The proximity of these different phases is crucial for preventing performance loss. wiley.com In Cu-In-Zr-O systems, the cooperation between Cu sites, which adsorb and activate hydrogen, and adjacent defective In2O3 sites, which adsorb CO2, leads to enhanced reaction kinetics. researchgate.net

The nature of the zirconia support also plays a significant role. Monoclinic zirconia, in particular, has been shown to be a superior carrier for indium oxide, leading to a substantial boost in activity. acs.org This is linked to the ability of m-ZrO2 to better activate both reactants, likely due to a superior character of oxygen vacancies on the supported In2O3 and a direct contribution of zirconia to CO2 activation on its own oxygen vacancies. acs.org

Mechanistic Investigations of Reaction Pathways on Indium-Zirconium Catalyst Surfaces

The hydrogenation of CO2 to methanol on indium-zirconium catalyst surfaces is generally understood to proceed through a formate pathway. acs.orgresearchgate.netrsc.org This involves the initial adsorption and activation of CO2 on the catalyst surface, followed by its hydrogenation to form formate species (*HCOO). acs.org

In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a key technique used to identify surface intermediates and elucidate the reaction mechanism. acs.orgresearchgate.net Studies using DRIFTS have observed the formation of formate and methoxy (B1213986) (*H3CO) species on the catalyst surface during the reaction, confirming the sequence of the catalytic cycle. acs.org

While the formate pathway is dominant for methanol synthesis, the reverse water-gas shift (RWGS) reaction, which produces carbon monoxide (CO), is a competing reaction. wiley.comacs.org The selectivity towards methanol is therefore dependent on the catalyst's ability to favor the hydrogenation of formate over its decomposition to CO. acs.org In some systems, such as those with very low indium loading on zirconia, the RWGS reaction can be the dominant pathway. acs.org

Theoretical studies using Density Functional Theory (DFT) have also been employed to investigate the reaction mechanism at a molecular level. rsc.org These studies have explored the energetics of different reaction steps and have provided insights into the role of different surface sites in the catalytic process. For example, DFT calculations have suggested that on a Pd/In2O3–ZrO2 surface, both the formate (HCOO) and carboxyl (COOH) routes can be important pathways for methanol synthesis. rsc.org

Influence of Elemental Doping and Composite Architectures on Indium-Zirconium Catalytic Performance

The catalytic performance of indium-zirconium oxide systems can be further enhanced through elemental doping and the creation of composite architectures. mdpi.commdpi.com Doping with other metals can improve hydrogen activation and spillover, while composite structures can optimize the interplay between different catalytic functions. researchgate.netresearchgate.net

Elemental Doping:

The addition of noble metals like gold (Au) and palladium (Pd) has been shown to significantly boost the catalytic activity. mdpi.comwiley.com For instance, a Au/In2O3-ZrO2 catalyst exhibited a higher CO2 conversion and methanol space-time yield compared to its undoped counterpart. mdpi.com The promotional effect of these metals is often attributed to their ability to enhance the dissociation of H2, providing a greater supply of active hydrogen species for the hydrogenation of CO2. researchgate.net

The introduction of transition metals such as copper (Cu) and nickel (Ni) has also been investigated. researchgate.netresearchgate.net In Cu-In-Zr-O catalysts, a synergistic effect between Cu sites and defective In2O3 sites was observed, leading to improved CO2 conversion and methanol selectivity. researchgate.net Doping with a small amount of NiO on an In2O3/ZrO2 catalyst resulted in an increased methanol production rate, which was attributed to the promotion of H2 activation via hydrogen spillover. researchgate.net

Composite Architectures:

Creating composite catalysts, where the indium-zirconium oxide is combined with other materials, is another strategy to improve performance. For example, integrating In2O3-ZrO2 with zeolites like SAPO-34 can create bifunctional catalysts capable of directly converting CO2 to light olefins. researchgate.net In this architecture, the oxide component is responsible for CO2 activation and methanol synthesis, while the zeolite facilitates the subsequent conversion of methanol to hydrocarbons. researchgate.net

Table 2: Effect of Doping on the Performance of Indium-Zirconium Catalysts

Catalyst Dopant Reaction Temperature (°C) Methanol Production Rate/STY Key Finding Reference
In2O3/ZrO2 (M-SG) 0.7 wt.% NiO 250 0.497 gMeOH ⋅ gcat⁻¹ ⋅ h⁻¹ Increased methanol production rate due to enhanced H2 activation. researchgate.net
Au/In2O3 ZrO2 300 0.59 gMeOH h⁻¹ gcat⁻¹ ZrO2 addition improved activity and stability. mdpi.com
Cu/ZrO2 Indium 300 ~1.25 gCH3OH gCu⁻¹ h⁻¹ Indium doping promoted strong Cu–In2O3 interactions and increased Cu⁺ sites. researchgate.net
In-Zr-O Copper 250 - Significantly higher CO2 conversion and methanol selectivity compared to the non-copper counterpart. researchgate.net

Functional Applications of Indium Zirconium Chemical Systems Beyond Catalysis

Indium-Zirconium Oxide Thin Films for Advanced Electronic Devices (e.g., Transparent Thin Film Transistors)

Indium-Zirconium Oxide (IZO), often in the form of zirconium-doped indium oxide (In₂O₃), has emerged as a critical material for transparent electronics. These thin films are integral to the fabrication of advanced devices like transparent thin-film transistors (TFTs) and electrodes for solar cells. utwente.nloptica.org The addition of zirconium to indium oxide serves to enhance the material's properties, addressing some of the limitations of more conventional transparent conducting oxides like indium tin oxide (ITO). scientific.net

Zirconium doping in indium oxide films can be precisely controlled during fabrication processes such as magnetron sputtering or solution-based methods. scientific.netmdpi.com Zirconium is recognized for its strong affinity for oxygen, which helps to suppress the formation of oxygen vacancies and reduce surface defects in the indium oxide lattice. mdpi.comresearchgate.net This results in improved crystallinity and higher density of the films. mdpi.com Research shows that the electrical properties of IZO films, including resistivity, carrier concentration, and mobility, are highly dependent on the zirconium doping concentration and post-deposition annealing temperatures. scientific.netmdpi.com For instance, in solution-processed IZO thin films, a 10 at.% zirconium doping concentration annealed at 400 °C yielded optimal electrical properties. mdpi.com

The performance of TFTs is significantly improved by incorporating IZO. In one study, an IZO TFT with a polymer gate insulator modified with zirconium oxide (ZrO₂) precursor exhibited a high mobility of 28.4 cm² V⁻¹ s⁻¹, a low subthreshold gate swing of 0.70 V per decade, and a high on/off current ratio (I_on/off) of 4.0 × 10⁷. rsc.org Similarly, solution-processed indium-zinc-oxide (IZO) TFTs that included a zirconium oxide (ZrOₓ) interlayer showed enhanced performance, with mobility reaching 7.8 cm² V⁻¹ s⁻¹. rsc.orgresearchgate.net These improvements are often attributed to the suppression of defect formation and smoother interface morphologies. rsc.orgrsc.org

Table 1: Performance Metrics of Indium-Zirconium Oxide (IZO) Thin Films and Devices

Application/MaterialKey Performance MetricValueReference
Zr-doped In₂O₃ (IO:Zr) ElectrodeElectron Mobility100 cm²/Vs utwente.nl
Zr-doped In₂O₃ (IO:Zr) ElectrodeCarrier Density2.5-3×10²⁰ cm⁻³ utwente.nl
Zr-doped In₂O₃ (IO:Zr) ElectrodeSheet Resistance (100 nm film)~25 Ω/sq utwente.nl
IZO-based SHJ Solar CellConversion Efficiency23.4 % utwente.nl
Solution-Processed IZO-TFTOptical Transmittance (Visible)> 90% mdpi.com
IZO-TFT (ZrO₂-modified gate)Field-Effect Mobility28.4 cm² V⁻¹ s⁻¹ rsc.org
IZO-TFT (ZrO₂-modified gate)On/Off Current Ratio4.0 × 10⁷ rsc.org
Solution-Processed IZO-TFT (ZrOₓ interlayer)Field-Effect Mobility7.8 cm² V⁻¹ s⁻¹ rsc.orgresearchgate.net
Aqueous In₂O₃ TFT (Solution-processed ZrOₓ dielectric)Field-Effect Mobility23.6 cm²/V·s acs.org
Aqueous In₂O₃ TFT (Solution-processed ZrOₓ dielectric)On/Off Current Ratio> 10⁷ acs.org

Indium-Zirconium Based Metal-Organic Frameworks (MOFs) for Adsorption and Separation Technologies

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. cd-bioparticles.net Zirconium-based MOFs (Zr-MOFs) are particularly noted for their exceptional chemical and thermal stability, making them suitable for applications in gas adsorption and separation. cd-bioparticles.netresearchgate.net The incorporation of a secondary metal, such as indium, into the Zr-MOF structure can create heterometallic frameworks with tailored properties.

The synthesis of these materials can be achieved through various methods, including solvothermal and microwave-assisted techniques, which allow for control over crystallinity, particle size, and porosity. d-nb.info For instance, an indium-zirconium catalyst was created by impregnating a pre-synthesized zirconium-based MOF (Zr-BDC) with an indium precursor using the incipient wetness impregnation method. researchgate.net While the primary application in that study was catalytic, the synthesis method demonstrates a viable route to bimetallic In-Zr MOFs. The resulting material consisted of ultrafine In₂O₃ nanoparticles embedded within a ZrO₂ and carbon matrix after pyrolysis, highlighting the potential for creating highly dispersed, functional sites within a stable framework. researchgate.net

The functional properties of MOFs are largely determined by their structural characteristics, such as surface area and pore volume. Zirconium MOFs like UiO-66 and MOF-808 are known for their high stability and well-defined microporous structures. researchgate.netnih.gov For example, a microwave-assisted synthesis of a copper-based MOF, HKUST-1, resulted in a material with a high BET surface area of 1499 m²/g and a specific pore volume of 0.79 m³/g, illustrating the high porosity achievable with advanced synthesis methods. d-nb.info The functionalization of such stable frameworks with indium could enhance their affinity and selectivity for specific molecules in adsorption and separation processes. The introduction of indium could modify the electronic environment of the pores or act as specific binding sites, potentially improving the separation of gas mixtures or the removal of contaminants from water. For example, a functionalized Zr-MOF, MOF-808, was used as an efficient adsorbent for the selective extraction of uranyl ions from water samples. nih.gov

Table 2: Synthesis and Properties of Representative Metal-Organic Frameworks

MOF TypeSynthesis MethodKey CharacteristicFinding/ValueReference
Zirconium-based MOFMicrowave-assistedReaction Time2-2.5 hours (vs. 24h for solvothermal) d-nb.info
HKUST-1 (Cu-based)Microwave-assisted solvothermalBET Surface Area1499 m²/g d-nb.info
In-Zr BDCIncipient Wetness Impregnation & PyrolysisMaterial StructureUltrafine In₂O₃ nanoparticles in a ZrO₂/Carbon matrix researchgate.net
MOF-808 (Zr-based)Solvo-thermalApplicationAdsorbent for selective extraction of uranyl ions nih.gov

Indium-Zirconium Interactions in Radiopharmaceutical Development for Research and Imaging Probes

In nuclear medicine, the radionuclides Indium-111 (¹¹¹In) and Zirconium-89 (⁸⁹Zr) are crucial for molecular imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), respectively. nih.govresearchgate.net The development of radiopharmaceuticals often involves comparing or choosing between these isotopes based on the pharmacokinetic properties of the targeting molecule, such as a monoclonal antibody (mAb). nih.govnih.gov

⁸⁹Zr has gained significant attention for immuno-PET due to its half-life of 78.4 hours, which matches the biological half-life of antibodies, allowing for imaging at later time points when target-to-background ratios are optimal. nih.govnih.govmdpi.com In contrast, ¹¹¹In, with a half-life of 67.3 hours (2.8 days), is used for SPECT imaging and has a long history in tracking labeled cells and antibodies. researchgate.netnih.govopenmedscience.com

The interaction and comparative use of indium and zirconium in radiopharmaceutical design are evident in studies developing and evaluating imaging probes. For example, the biodistribution of ⁸⁹Zr-trastuzumab was found to be similar to that of ¹¹¹In-trastuzumab in preclinical studies, validating the use of ⁸⁹Zr for PET imaging of HER2-positive tumors. nih.gov The choice between these radiometals depends on the imaging modality (PET vs. SPECT), desired resolution, and the specific biological question. nih.govacs.org PET generally offers higher sensitivity and resolution than SPECT. nih.gov

The coordination chemistry of both metals is central to the stability of the resulting radiopharmaceutical. nih.govacs.org Both In(III) and Zr(IV) are hard metal ions that require strong chelating agents to prevent their release in vivo. nih.gov Desferrioxamine (DFO) is the most commonly used chelator for ⁸⁹Zr, while ligands like DTPA and DOTA are standard for ¹¹¹In. researchgate.netmdpi.comacs.org Research into new chelators aims to improve the in vivo stability of ⁸⁹Zr complexes, as instability can lead to the release of ⁸⁹Zr⁴⁺ and subsequent uptake in bone, which is a concern for dosimetry. rsc.orgrad-journal.org For example, octadentate bifunctional chelating agents have been developed to create more stable ⁸⁹Zr-labeled bioconjugates compared to those using standard DFO. rsc.org

Table 3: Comparison of Indium-111 and Zirconium-89 for Radiopharmaceutical Applications

PropertyIndium-111 (¹¹¹In)Zirconium-89 (⁸⁹Zr)Reference
Imaging Modality SPECTPET nih.govresearchgate.net
Half-life 67.3 hours (2.8 days)78.4 hours (3.3 days) nih.govopenmedscience.com
Primary Use Labeling cells and mAbs for SPECTImmuno-PET with mAbs and other large molecules researchgate.netnih.gov
Common Chelators DTPA, DOTADesferrioxamine (DFO) and derivatives researchgate.netacs.org
In Vivo Stability Concern Generally stable with appropriate chelatorsPotential for release and bone uptake if chelator is unstable rsc.orgrad-journal.org

Mechanistic Understanding of Hydrogen Interactions and Transport Phenomena in Zirconium-Rich Indium-Zirconium Systems

Zirconium alloys are widely used in the nuclear industry, particularly as fuel cladding, due to their low neutron absorption cross-section and good mechanical properties. psu.edudiva-portal.org However, during operation in water-cooled reactors, these alloys interact with water, leading to corrosion and the absorption of hydrogen. psu.educhalmers.se The ingress and subsequent transport of hydrogen can lead to the precipitation of brittle hydride phases, which can compromise the mechanical integrity of the cladding material. psu.edudiva-portal.org

The transport of hydrogen in zirconium alloys is a complex process driven by gradients in concentration, temperature, and stress. psu.edu Hydrogen that enters the alloy can diffuse relatively quickly through the metal matrix. psu.edu The mechanism involves hydrogen atoms moving through the interstitial sites of the zirconium's hexagonal close-packed (hcp) crystal structure. psu.edu Once the concentration of hydrogen exceeds its solubility limit in the zirconium matrix, zirconium hydride (ZrHₓ) platelets can precipitate. psu.edu

While extensive research has focused on standard zirconium alloys like Zircaloy-2 and Zircaloy-4, the specific influence of indium as an alloying element on these hydrogen-related phenomena is less documented in readily available literature. However, the fundamental mechanisms of hydrogen transport and interaction would still apply to a zirconium-rich indium-zirconium system. The presence of alloying elements can influence hydrogen behavior. For example, tin, another alloying element in Zircaloy, has been reported to have little effect on hydrogen absorption during corrosion. diva-portal.org The interaction of hydrogen with Zr-Ni and Zr-Ni-La alloys has been studied, showing that intermetallic compounds like Zr₂Ni influence the conditions for zirconium hydridation. iaea.org It is plausible that indium, as an alloying element, could affect hydrogen solubility, diffusion kinetics, or the nucleation and growth of hydride precipitates by altering the lattice parameters or electronic structure of the zirconium matrix.

Neutron imaging is a powerful non-destructive technique used to quantify the amount and distribution of hydrogen in zirconium alloys, owing to the high neutron cross-section of hydrogen compared to zirconium. nih.gov This method allows for the visualization of hydrogen-rich zones and the study of processes like hydride precipitation, which is critical for predicting material performance and ensuring safety in nuclear applications. nih.gov

Table 4: Key Phenomena in Hydrogen-Zirconium Alloy Interactions

PhenomenonDescriptionDriving ForceConsequenceReference
Hydrogen Pickup Absorption of hydrogen generated during the corrosion reaction of zirconium with water.Corrosion processIncrease in hydrogen content in the alloy. psu.educhalmers.se
Hydrogen Transport Diffusion of hydrogen atoms through the metal lattice.Concentration, temperature, and stress gradients.Redistribution of hydrogen within the material. psu.edu
Hydride Precipitation Formation of brittle zirconium hydride platelets within the metal matrix.Hydrogen concentration exceeding the terminal solid solubility.Embrittlement of the material, reducing ductility. psu.edudiva-portal.org
Irradiation Effects Creation of defects (e.g., vacancy clusters) by neutron irradiation.Neutron fluxTrapping of hydrogen at defects, increasing the apparent hydrogen solubility. researchgate.net

Electrochemical Applications and Energy Storage Properties of Indium-Zirconium Compounds

The electrochemical properties of indium-zirconium compounds, particularly indium-zirconium oxide (IZO), are being explored for applications beyond transparent conductors, including potential use in energy storage systems. The electrical conductivity and ion transport characteristics that make IZO suitable for TFTs and solar cells could also be beneficial in devices like batteries or supercapacitors.

Research into solution-processed metal oxide dielectrics for transistors provides insights into the electrochemical stability and properties of these materials. For example, a fluorine-doped zirconium oxide (F:ZrO₂) dielectric was shown to exhibit a low leakage current density and stable capacitance across a wide frequency range, properties that are desirable for energy storage applications. mdpi.com Similarly, an ultrathin solution-processed zirconium oxide (ZrOₓ) dielectric demonstrated a high dielectric constant (~12.5), low leakage current density (~1 × 10⁻⁹ A/cm² at 2 MV/cm), and a high breakdown electric field (~7.2 MV/cm). acs.org

While direct applications of indium-zirconium (1/3) compounds in commercial energy storage devices are not yet widespread, the foundational research on related materials is promising. The ability to tune the electrical properties, such as resistivity and carrier concentration, by adjusting the In/Zr ratio and processing conditions is a key advantage. mdpi.comresearchgate.net For instance, studies on In₂O₃-ZrO₂ films showed that electrical resistivity increased as the ZrO₂ content was raised from 0 to 15 wt%. researchgate.net This controllability allows for the design of materials with specific electrochemical characteristics. The development of solution-based synthesis methods, such as solution combustion synthesis (SCS) for Zr-doped indium oxide films, offers a low-cost pathway to produce these materials, which could facilitate their use in large-scale energy storage systems. unl.pt Further research is needed to fully characterize the ion intercalation capabilities, cycling stability, and rate performance of indium-zirconium compounds to establish their viability as electrode or dielectric materials in next-generation batteries and supercapacitors.

Table 5: Electrical Properties of Zirconium-Oxide Based Dielectrics

MaterialKey PropertyValueProcessing MethodReference
Ultrathin ZrOₓDielectric Constant~12.5Solution-processed acs.org
Ultrathin ZrOₓLeakage Current Density~1 × 10⁻⁹ A/cm² (at 2 MV/cm)Solution-processed acs.org
Ultrathin ZrOₓBreakdown Electric Field~7.2 MV/cmSolution-processed acs.org
10% F:ZrO₂Leakage CurrentLow and stableChemical solution mdpi.com
Zr-doped In₂O₃Bulk Resistivity9.34 × 10⁻² Ω·cmSolution Combustion Synthesis unl.pt

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize Indium-Zirconium (1/3) with high purity and reproducibility?

  • Methodological Answer : Begin with a literature review to identify existing synthesis protocols (e.g., solid-state reactions, sol-gel methods) and variables affecting purity (e.g., temperature, precursor ratios) . Use factorial design to test combinations of parameters (e.g., annealing time, stoichiometry) and characterize outcomes via XRD and SEM-EDS to verify phase purity . Document all experimental conditions in a table (e.g., Table 1: Synthesis Parameters and Purity Metrics) to ensure reproducibility .

Q. What characterization techniques are critical for validating the structural and compositional properties of Indium-Zirconium (1/3)?

  • Methodological Answer : Prioritize techniques such as:

  • X-ray Diffraction (XRD) : Confirm crystallinity and phase identification by comparing results to reference databases (e.g., ICDD) .
  • Energy-Dispersive X-ray Spectroscopy (EDS) : Quantify elemental ratios to verify the 1:3 In:Zr stoichiometry .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability during synthesis .
    Create a comparative table (e.g., Table 2: Characterization Techniques and Key Metrics) to cross-validate data .

Q. How should researchers formulate hypotheses about the electronic properties of Indium-Zirconium (1/3) during early-stage investigations?

  • Methodological Answer : Use the PICO framework to structure hypotheses:

  • Population : In-Zr (1/3) compound.
  • Intervention : Doping or structural modulation.
  • Comparison : Undoped vs. doped systems.
  • Outcome : Bandgap measurements via UV-Vis spectroscopy .
    Validate hypotheses through iterative testing and refine based on deviations from theoretical predictions .

Advanced Research Questions

Q. How can researchers reconcile contradictory data in catalytic activity measurements of Indium-Zirconium (1/3) across different studies?

  • Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., surface roughness, testing conditions) . Perform meta-analysis using statistical tools (e.g., ANOVA) to isolate confounding factors . Publish a comparative table (e.g., Table 3: Catalytic Activity Under Varied Conditions) to highlight reproducibility challenges .

Q. What computational methods are most effective for predicting the thermodynamic stability of Indium-Zirconium (1/3) alloys?

  • Methodological Answer : Combine Density Functional Theory (DFT) with experimental validation:

  • Simulate formation energies using software like VASP or Quantum ESPRESSO.
  • Cross-validate results with experimental DSC/TGA data .
    Address contradictions by adjusting computational parameters (e.g., k-point mesh, exchange-correlation functionals) and documenting limitations in error margins .

Q. How can advanced imaging techniques (e.g., TEM, AFM) resolve ambiguities in the surface morphology of Indium-Zirconium (1/3) thin films?

  • Methodological Answer : Design a multi-scale imaging protocol:

  • TEM : Analyze atomic-scale crystallinity and defects.
  • AFM : Map surface roughness and domain boundaries .
    Use mixed-methods analysis to correlate morphological features with functional properties (e.g., conductivity) and publish findings in a flowchart (e.g., Figure 1: Imaging Workflow) .

Q. What strategies mitigate bias when interpreting spectroscopic data (e.g., XPS, FTIR) for Indium-Zirconium (1/3) composites?

  • Methodological Answer :

  • Blinded Analysis : Have multiple researchers independently interpret spectra.
  • Reference Standards : Compare results to well-characterized control samples .
  • Error Propagation Models : Quantify uncertainties in peak deconvolution .
    Discuss limitations in the "Results and Discussion" section, emphasizing transparency .

Methodological Frameworks

  • For Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
  • For Data Analysis : Use closed-loop validation , where computational predictions inform experimental adjustments and vice versa .
  • For Literature Review : Follow PRISMA guidelines to systematically screen and synthesize prior studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.